molecular formula C9H12O3 B14477553 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- CAS No. 72054-83-2

2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl-

Cat. No.: B14477553
CAS No.: 72054-83-2
M. Wt: 168.19 g/mol
InChI Key: MVPZVULCKPPSHO-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexadienone, characterized by the presence of two methoxy groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- typically involves the reaction of 4-methoxyphenol with formaldehyde and a methylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties.

Properties

CAS No.

72054-83-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4,4-dimethoxy-3-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H12O3/c1-7-6-8(10)4-5-9(7,11-2)12-3/h4-6H,1-3H3

InChI Key

MVPZVULCKPPSHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=CC1(OC)OC

Origin of Product

United States

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